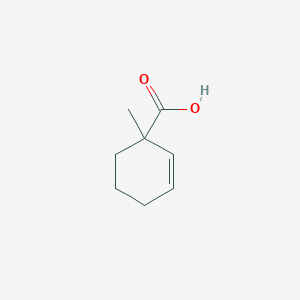

1-Methyl-2-cyclohexene-1-carboxylic acid

Description

Significance of Cyclohexene (B86901) Derivatives in Organic Synthesis

Cyclohexene derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. Their importance is prominently highlighted by their role as products of the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile. researchgate.netwikipedia.orguniversalclass.com This reaction provides an efficient pathway to cyclic structures that are prevalent in numerous natural products and biologically active molecules. researchgate.net

The versatility of cyclohexene derivatives extends beyond their formation. The double bond and other functional groups on the ring can be further manipulated through a variety of chemical transformations, including hydrogenation, halogenation, and oxidation. openstax.org This allows for the introduction of new functionalities and the construction of more intricate and stereochemically defined structures. Consequently, cyclohexene derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. openstax.org

Historical Context of Unsaturated Cyclic Carboxylic Acids Research

The study of cyclic compounds has been a cornerstone of organic chemistry, with early work focusing on understanding their structure and stability. The concept of ring strain and the development of conformational analysis were pivotal in elucidating the three-dimensional nature of these molecules. wikipedia.org The synthesis of cyclic structures from acyclic precursors has been a long-standing challenge, with the Diels-Alder reaction, discovered in 1928, representing a major breakthrough. jrfglobal.com

Research into unsaturated carboxylic acids has also evolved significantly. Early investigations focused on their isolation from natural sources and the characterization of their acidic properties. murov.info The exploration of α,β-unsaturated carboxylic acids revealed their unique reactivity, which is influenced by the conjugation between the double bond and the carboxyl group. wikipedia.orglibretexts.org The development of spectroscopic techniques, such as NMR and IR spectroscopy, has been instrumental in characterizing these complex molecules and understanding their reaction mechanisms.

Structural Features and Reactivity Principles of 1-Methyl-2-cyclohexene-1-carboxylic Acid

This compound is an α,β-unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . molport.com Its structure consists of a cyclohexene ring with a double bond between carbons 2 and 3, a methyl group at position 1, and a carboxylic acid group also at position 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₂O₂ | 140.182 | 64326-19-8 |

| 1-Methylcyclohexane-1-carboxylic acid | C₈H₁₄O₂ | 142.20 | 1123-25-7 |

| 2-Methylcyclohex-1-ene-1-carboxylic acid | C₈H₁₂O₂ | 140.18 | 13148-94-2 |

| Methyl 1-cyclohexene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 18448-47-0 |

This table presents a comparison of the molecular formula, molecular weight, and CAS number for this compound and structurally similar compounds. molport.comsigmaaldrich.comnih.govnist.gov

The defining feature of this compound's reactivity is the conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid. This arrangement of alternating double and single bonds creates a delocalized π-electron system. wikipedia.orguniversalclass.com

This electron delocalization has several important consequences:

Electronic Effects: The electronegative oxygen atom of the carbonyl group withdraws electron density from the double bond, a phenomenon known as a negative mesomeric effect (-M). slideshare.netbrilliant.org This makes the β-carbon (carbon-3) of the cyclohexene ring electrophilic and susceptible to nucleophilic attack. wikipedia.orgopenstax.org This type of reactivity is known as conjugate addition or Michael addition. wikipedia.orglibretexts.org

Stability: The delocalization of π-electrons over the conjugated system results in increased thermodynamic stability compared to a non-conjugated isomer. universalclass.com

Spectroscopic Properties: The conjugated system influences the molecule's absorption of electromagnetic radiation. In infrared (IR) spectroscopy, conjugation typically lowers the stretching frequency of the C=O and C=C bonds.

The carboxylic acid group (-COOH) is a versatile functional group that imparts characteristic reactivity to the molecule. In the context of the cyclohexene ring, its functionality is modulated by the adjacent double bond.

Key reactions involving the carboxyl group include:

Acidity: Carboxylic acids are acidic due to the ability of the carboxylate anion (R-COO⁻) to be stabilized by resonance. The presence of the electron-withdrawing conjugated system can influence the acidity of this compound.

Esterification: Like other carboxylic acids, it can react with alcohols in the presence of an acid catalyst to form esters. For example, reaction with methanol (B129727) would yield methyl 1-methyl-2-cyclohexene-1-carboxylate.

Decarboxylation: α,β-Unsaturated carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, often requiring heat. stackexchange.com The stability of the resulting intermediate plays a crucial role in the feasibility of this reaction. stackexchange.com For this compound, decarboxylation would lead to the formation of 1-methylcyclohexene.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles, leading to substitution reactions where the -OH group is replaced.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAUMTLIDVHITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392381 | |

| Record name | 1-Methyl-2-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64326-19-8 | |

| Record name | 1-Methyl-2-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methyl 2 Cyclohexene 1 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the core 1-methyl-2-cyclohexene-1-carboxylic acid structure in a highly convergent manner. These approaches often involve either the introduction of the carboxylic acid functionality to a suitable precursor or the formation of the cyclohexene (B86901) ring itself.

Carboxylation Reactions of Precursors

The direct carboxylation of a precursor that already contains the 1-methyl-2-cyclohexene skeleton is a potential route to the target compound. This typically involves the generation of a nucleophilic species at the C1 position, which then reacts with an electrophilic carbon source like carbon dioxide. One plausible precursor for such a reaction is 1-chloro-1-methylcyclohex-2-ene. The formation of a Grignard reagent from this precursor, followed by reaction with carbon dioxide, would yield the desired carboxylic acid. This method is analogous to the preparation of 1-methylcyclohexanecarboxylic acid from 1-chloro-1-methylcyclohexane orgsyn.org.

| Precursor | Reagent 1 | Reagent 2 | Product | Notes |

| 1-chloro-1-methylcyclohex-2-ene | Magnesium (Mg) | Carbon Dioxide (CO2), then H3O+ | This compound | Formation of a Grignard reagent is a key step. |

Ring-Forming Reactions Yielding the Cyclohexene Skeleton

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be employed to construct the cyclohexene backbone of the target molecule cerritos.edupraxilabs.com. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile praxilabs.com. To synthesize this compound, a suitable diene would be isoprene (2-methyl-1,3-butadiene), and a potential dienophile would be acrylic acid or one of its esters researchgate.net. The reaction between isoprene and acrylic acid would directly yield a mixture of 1-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid. Isomerization of the double bond would be necessary to obtain the desired product.

A more direct approach would involve a substituted dienophile. For instance, the reaction of isoprene with an acrylate derivative bearing a leaving group at the alpha position, followed by elimination, could potentially lead to the desired substitution pattern. The Diels-Alder reaction is known for its high stereospecificity and regioselectivity, which can be influenced by the nature of the substituents on both the diene and the dienophile praxilabs.com. Microwave-assisted Diels-Alder reactions have been shown to improve yields and reduce reaction times for the synthesis of cyclohexene derivatives researchgate.net.

| Diene | Dienophile | Product (after potential isomerization) | Key Features |

| Isoprene | Acrylic Acid | This compound | Forms the cyclohexene ring and introduces the carboxylic acid in one step. |

Ring-closing metathesis (RCM) offers another strategy for the formation of the cyclohexene ring organic-chemistry.orgwikipedia.org. This reaction utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to form a cyclic alkene from a diene precursor organic-chemistry.orgyoutube.com. A suitable acyclic diene precursor for this compound would need to have the methyl and carboxylic acid groups positioned correctly to yield the desired product upon cyclization. The driving force for RCM is often the removal of a volatile alkene, such as ethylene, from the reaction mixture wikipedia.org. The catalysts used in RCM are known to tolerate a variety of functional groups, including carboxylic acids pitt.edu.

Multi-Step Synthetic Sequences

Multi-step syntheses provide a more flexible approach, allowing for the stepwise introduction and modification of functional groups on a cyclohexene or cyclohexane (B81311) core.

Alkene Functionalization Pathways

Starting from a readily available precursor like 1-methylcyclohexene, functionalization of the alkene is a key strategy. One common method is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator pearson.compearson.commasterorganicchemistry.com. This reaction introduces a bromine atom at the allylic position (C3 or the methyl group). The resulting allylic bromide is a versatile intermediate that can be converted to the target carboxylic acid. The reaction of 1-methylcyclohexene with NBS can lead to a mixture of products due to the presence of multiple allylic positions youtube.com.

| Starting Material | Reagent | Intermediate | Notes |

| 1-Methylcyclohexene | N-Bromosuccinimide (NBS), radical initiator | 3-bromo-1-methylcyclohex-1-ene and 1-(bromomethyl)cyclohex-1-ene | Allylic bromination proceeds via a free radical mechanism pearson.com. |

Carboxylic Acid Introduction Techniques

Once an intermediate with a suitable leaving group, such as an allylic bromide, is obtained, the carboxylic acid group can be introduced through various methods. One approach is the formation of a Grignard reagent from the allylic bromide, followed by carboxylation with carbon dioxide. Alternatively, the bromide can be displaced by a cyanide ion to form a nitrile, which can then be hydrolyzed to the carboxylic acid.

Another strategy involves the oxidation of a precursor containing a suitable functional group. For instance, if an alcohol group can be introduced at the C1 position, it could potentially be oxidized to the carboxylic acid.

Methyl Group Installation Strategies

An alternative multi-step approach involves starting with a cyclohexene derivative that already contains the carboxylic acid group and then introducing the methyl group. For example, starting with 2-cyclohexene-1-carboxylic acid, one could envision a strategy to introduce a methyl group at the C1 position. This could potentially be achieved through the formation of an enolate or a related nucleophilic species at the alpha-position to the carboxyl group, followed by reaction with a methylating agent like methyl iodide.

A more elaborate strategy could involve the conversion of cyclohexene to cyclohexanone (B45756), followed by reaction with a Grignard reagent like methylmagnesium bromide to introduce the methyl group and form 1-methylcyclohexanol organicchemistrytutor.com. Dehydration of this alcohol would yield 1-methylcyclohexene echemi.com. Subsequent functionalization at the allylic position and conversion to the carboxylic acid, as described above, would complete the synthesis.

| Precursor | Key Transformation | Reagent(s) | Intermediate |

| 2-Cyclohexene-1-carboxylic acid | α-Methylation | Base (e.g., LDA), Methyl Iodide (CH3I) | This compound |

| Cyclohexene | Multi-step sequence | 1. H3O+ 2. Oxidizing agent 3. CH3MgBr 4. H2SO4, heat | 1-Methylcyclohexene |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fau.eu For the synthesis of the target compound's precursors, these principles are applied through the use of efficient catalytic methods and by maximizing atom economy.

The Diels-Alder reaction between an asymmetric diene like isoprene and a dienophile like acrylic acid can be slow and may exhibit poor regioselectivity under thermal conditions alone. Catalysis is therefore crucial for enhancing reaction rates and directing the synthesis towards the desired isomer. Green catalytic methods focus on using catalysts that are efficient, recyclable, and environmentally benign.

Lewis Acid Catalysis: Lewis acids are effective catalysts for Diels-Alder reactions. chemrxiv.org A significant challenge in the reaction between isoprene and acrylic acid is the potential for isoprene polymerization catalyzed by the acid. acs.org However, studies have shown that specific Lewis acids can promote the desired cycloaddition with high yield and selectivity. For instance, titanium tetrachloride (TiCl₄) at low molar percentages has been demonstrated to catalyze the reaction between isoprene and acrylic acid at room temperature, achieving a 94% yield and a high preference for the "para" isomer (4-methyl-3-cyclohexene-1-carboxylic acid). acs.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, represents a greener alternative to homogeneous Lewis acids. Zeolites like ZSM-5 can effectively catalyze the Diels-Alder reaction between isoprene and methyl acrylate (the ester of acrylic acid), offering advantages such as ease of separation from the reaction mixture, potential for recycling, and minimization of corrosive waste streams. nih.gov The confinement effect within the zeolite pores can also influence the selectivity of the reaction. nih.gov Research has shown that ZSM-5 zeolites can provide high productivity, favoring the para isomer. nih.gov

Emerging Catalytic Systems: Research into novel catalytic systems continues to expand. The use of supercritical carbon dioxide as a reaction medium can enhance reaction rates. osti.gov Furthermore, visible-light-mediated photoredox catalysis, sometimes using single-chain polymer nanoparticles, is an emerging technique that can promote Diels-Alder reactions under mild conditions. nih.gov

| Catalyst System | Dienophile | Solvent/Conditions | Yield (%) | Selectivity (para:meta) | Reference |

|---|---|---|---|---|---|

| Titanium tetrachloride (TiCl₄) (2 mol%) | Acrylic acid | Solvent-free, Room Temp. | 94 | 23:1 | acs.org |

| ZSM-5 Zeolite | Methyl acrylate | Not specified | High Productivity | High para selectivity | nih.gov |

| Thermal (Uncatalyzed) | Methyl acrylate | Supercritical CO₂ | Variable | Selectivity not altered by conditions | osti.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org

Diels-Alder Reaction: The Diels-Alder cycloaddition is a prime example of an atom-economical reaction, as it is a concerted process where all the atoms of the diene and dienophile are incorporated into the final product. wikipedia.org The reaction between isoprene (C₅H₈) and acrylic acid (C₃H₄O₂) to form methyl-cyclohexenecarboxylic acid (C₈H₁₂O₂) has a theoretical atom economy of 100%, as no atoms are wasted as byproducts.

Calculation of Atom Economy:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of Isoprene (C₅H₈) = 68.12 g/mol

Molecular Weight of Acrylic Acid (C₃H₄O₂) = 72.06 g/mol

Molecular Weight of Product (C₈H₁₂O₂) = 140.18 g/mol

% Atom Economy = (140.18 / (68.12 + 72.06)) x 100 = 100%

Comparative Analysis of Synthetic Routes

The primary synthetic consideration for forming the core structure of the target compound via the Diels-Alder reaction is the control over yield and regioselectivity. The economic and environmental viability of the process depends heavily on these factors as well as the cost and sustainability of the starting materials.

Influence of Catalysts: As previously discussed, Lewis acid and solid acid catalysts are instrumental in improving both yield and selectivity. Theoretical studies show that Lewis acids like TiCl₄ and TiF₄ modify the electronic properties of the acrylic acid, which enhances the regioselectivity towards the para product. researchgate.net The energy difference between the transition states leading to the para and meta products increases in the presence of the catalyst, making the formation of the para isomer more favorable. researchgate.net

Reaction Conditions: Temperature and pressure can influence reaction rates. For instance, conducting the reaction in supercritical carbon dioxide has been shown to increase the reaction rate compared to liquid-phase or two-phase systems. osti.gov However, in that specific study, pressure did not significantly alter the selectivity. osti.gov The choice of solvent can also play a role; theoretical studies indicate that ionic liquids can enhance reaction rates by forming strong hydrogen bonds with the dienophile. researchgate.net

| Factor | Effect on Yield | Effect on Selectivity (favoring para) | Rationale/Example |

|---|---|---|---|

| Lewis Acid Catalyst (e.g., TiCl₄) | Increases | Significantly Increases | Lowers activation energy and increases the energy difference between para and meta transition states. acs.orgresearchgate.net |

| Zeolite Catalyst (e.g., ZSM-5) | Increases | Increases | Provides Brønsted acid sites for catalysis and potential shape-selectivity due to pore structure. nih.gov |

| Temperature | Increases rate (up to a point) | Can decrease selectivity at very high temperatures | Higher temperatures can overcome activation barriers but may also favor the retro-Diels-Alder reaction or side reactions. |

| Solvent | Can Increase Rate | Can Influence | Polar solvents or ionic liquids can stabilize polar transition states, enhancing the reaction rate. researchgate.net |

Economic Feasibility: The primary reactants, isoprene and acrylic acid, are large-scale industrial chemicals.

Isoprene: While traditionally derived from the thermal cracking of naphtha, there is significant research and development into producing isoprene from renewable resources ("bio-isoprene"), which could improve its long-term economic and environmental profile. researchgate.netfrontiersin.org

Acrylic Acid: Conventionally produced via the oxidation of propylene, a petrochemical. petrochemistry.euepa.gov However, sustainable routes for acrylic acid production from bio-based feedstocks like lactic acid (derived from carbohydrate fermentation) are being actively developed. fau.euazom.comscispace.com The use of a low-loading (2 mol%), non-precious metal catalyst like TiCl₄, or a recyclable catalyst like a zeolite, contributes to the economic viability of the process by reducing catalyst cost and waste disposal fees. acs.org High yields and selectivity minimize the need for costly separation processes and reduce the loss of valuable starting materials.

Environmental Feasibility: The proposed synthesis has several features that align with green chemistry goals.

High Atom Economy: The 100% theoretical atom economy of the Diels-Alder reaction is a major environmental advantage.

Renewable Feedstocks: The potential to use bio-derived isoprene and acrylic acid would create a fully sustainable pathway to the target molecule's precursors, reducing reliance on fossil fuels. frontiersin.orgazom.com

Catalysis: The use of catalysts minimizes energy consumption by allowing the reaction to proceed under milder conditions (e.g., room temperature) and reduces waste compared to stoichiometric reagents. acs.org

Process Intensification: Performing the reaction under solvent-free conditions, as demonstrated with TiCl₄ catalysis, eliminates solvent waste, which is a major contributor to the environmental impact of chemical manufacturing. acs.org

Advanced Reaction Mechanisms and Mechanistic Studies

Mechanistic Pathways of Carbon-Carbon Bond Formation

The construction of the core carbon skeleton of substituted cyclohexene (B86901) carboxylic acids can be achieved through several powerful synthetic strategies. These methods hinge on the precise formation of carbon-carbon bonds to establish the cyclic framework and introduce key substituents.

Grignard reagents are powerful carbon-based nucleophiles essential for creating carbon-carbon bonds. alevelchemistry.co.ukmasterorganicchemistry.com One of the most direct methods for synthesizing tertiary carboxylic acids involves the carboxylation of a Grignard reagent. alfredstate.edu For a compound like 1-Methyl-2-cyclohexene-1-carboxylic acid, this would involve the reaction of a 1-methyl-2-cyclohexenyl magnesium halide with carbon dioxide (CO₂).

The mechanism proceeds as follows:

Formation of the Grignard Reagent : A 1-halo-1-methyl-2-cyclohexene is reacted with magnesium metal in an ether solvent. The magnesium inserts itself into the carbon-halogen bond, creating the organomagnesium compound. youtube.com The carbon atom bound to magnesium becomes strongly nucleophilic, bearing a partial negative charge. youtube.com

Nucleophilic Attack on CO₂ : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atom of carbon dioxide. youtube.com This step forms a new carbon-carbon bond and results in a magnesium carboxylate salt.

Protonation : Subsequent acidification of the reaction mixture with a protic acid (like H₃O⁺) protonates the carboxylate, yielding the final this compound. masterorganicchemistry.comyoutube.com

A related synthesis for the saturated analogue, 1-methylcyclohexanecarboxylic acid, has been well-documented, proceeding via the carbonation of the Grignard reagent derived from 1-chloro-1-methylcyclohexane. orgsyn.org The fundamental mechanistic steps of nucleophilic attack on CO₂ remain the same.

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring by joining a conjugated diene with a double or triple bond, known as the dienophile. masterorganicchemistry.comlibretexts.org This [4+2] cycloaddition is a concerted process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state. libretexts.orgyoutube.com It is a highly effective method for creating substituted cyclohexene rings with control over regiochemistry and stereochemistry. libretexts.org

To synthesize the this compound skeleton, a suitable diene and dienophile must be selected.

Diene : Isoprene (2-methyl-1,3-butadiene) would serve as the diene, providing the methyl group at the eventual C1 position and establishing the double bond location.

Dienophile : Acrylic acid or its ester derivatives (e.g., methyl acrylate) can act as the dienophile, introducing the carboxylic acid or carboxylate group.

The reaction mechanism involves the overlap of the π orbitals of the diene and dienophile. The rate and success of the reaction are enhanced when the dienophile has an electron-withdrawing group, such as a carboxylic acid, and the diene possesses electron-donating groups. masterorganicchemistry.com The synthesis of the related 1-methylcyclohexanecarboxylic acid has been accomplished through the hydrogenation and saponification of the Diels-Alder adduct formed from butadiene and methyl methacrylate. orgsyn.org

| Diene | Dienophile | Key Product Feature |

| Isoprene | Acrylic Acid | Forms the 1-methyl-cyclohexene-carboxylic acid skeleton directly. |

| 1,3-Butadiene | Methyl Methacrylate | Forms a related skeleton requiring subsequent modification. orgsyn.org |

Electrophilic and Nucleophilic Addition Reactions of the Cyclohexene Double Bond

The reactivity of the carbon-carbon double bond in this compound is dictated by the electronic influence of its substituents: the electron-donating methyl group and the electron-withdrawing carboxylic acid group.

Electrophilic Addition : In electrophilic additions, a reagent that seeks electrons attacks the π system of the double bond. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's Rule). For this compound, the two carbons of the double bond are C1 (bearing the methyl and carboxyl groups) and C2.

Attack at C2 : An electrophile (E⁺) adding to C2 would place the positive charge on C1. This tertiary carbocation is stabilized by the electron-donating hyperconjugation effect of the methyl group but destabilized by the electron-withdrawing inductive effect of the adjacent carboxylic acid.

Attack at C1 : An electrophile adding to C1 is less likely due to steric hindrance and the electronic effects at play.

Therefore, electrophilic addition predominantly occurs with the electrophile attaching to C2, leading to a tertiary carbocation at C1. ma.eduyoutube.com The subsequent attack by a nucleophile will then occur at C1. The stereochemistry of the addition (syn or anti) depends on the specific mechanism (e.g., formation of a bridged halonium ion).

Nucleophilic Addition : Nucleophilic addition to simple alkenes is generally unfavorable. libretexts.org However, the presence of a strong electron-withdrawing group, like a carbonyl or carboxyl group in conjugation with the double bond, can activate the alkene for nucleophilic attack. smartstartinstitute.com This is often referred to as a Michael-type or conjugate addition.

In this scenario, the nucleophile attacks the β-carbon (C2) of the α,β-unsaturated carboxylic acid system. This places the negative charge on the α-carbon (C1), where it can be stabilized by resonance with the carbonyl group of the carboxylic acid. Subsequent protonation yields the addition product. smartstartinstitute.com

The outcome of addition reactions is a direct consequence of the interplay between the substituents.

| Substituent | Electronic Effect | Influence on Electrophilic Addition | Influence on Nucleophilic Addition |

| Methyl Group (-CH₃) | Electron-donating (Inductive, Hyperconjugation) libretexts.org | Stabilizes adjacent carbocation (at C1), directing electrophile to C2. masterorganicchemistry.com | Deactivates the double bond toward nucleophilic attack. |

| Carboxylic Acid (-COOH) | Electron-withdrawing (Inductive) | Destabilizes adjacent carbocation (at C1). | Activates the double bond for conjugate addition at C2. smartstartinstitute.com |

For electrophilic addition, the stabilizing effect of the methyl group typically outweighs the destabilizing effect of the carboxylic acid, directing the formation of the tertiary carbocation at C1. Conversely, for nucleophilic addition to occur, the activating effect of the electron-withdrawing carboxylic acid is essential.

Carboxylic Acid Group Transformations

The carboxylic acid functional group is a versatile hub for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives. masterorganicchemistry.com

Conversion to Acyl Chlorides : Carboxylic acids can be readily converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.uk With thionyl chloride, the mechanism involves the carboxylic acid's hydroxyl oxygen attacking the sulfur atom, followed by the loss of a chloride ion. libretexts.orgyoutube.com This creates a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of SO₂ and HCl as gaseous byproducts. chemguide.co.uklibretexts.org

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This is an acid-catalyzed equilibrium reaction with an alcohol. The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon.

A series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water).

Elimination of water and reformation of the carbonyl double bond.

Deprotonation to yield the final ester product. masterorganicchemistry.com To drive the equilibrium toward the ester, an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.com Other methods include reaction with alkyl halides like iodomethane (B122720) or with trimethylsilyldiazomethane. commonorganicchemistry.com

Reduction to Alcohols : Carboxylic acids are resistant to reduction by mild agents but can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon.

| Transformation | Reagent(s) | Product Functional Group |

| Acyl Chloride Formation | SOCl₂, PCl₃, PCl₅ | Acyl Chloride |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Reduction | LiAlH₄ followed by H₃O⁺ workup | Primary Alcohol |

Esterification and Amidation Pathways

The conversion of carboxylic acids into esters and amides are fundamental reactions in organic synthesis. These transformations typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The esterification of this compound can be achieved under various conditions. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from an alcohol. Subsequent dehydration yields the corresponding ester. Modern methods have been developed to promote these reactions under milder conditions. For instance, KPF₆ has been shown to be an effective promoter for the esterification of a wide range of carboxylic acids, providing good to excellent yields without the need for harsh solvents. nih.gov Another approach involves the use of dibutyltin (B87310) oxide as a catalyst, which is notable for its compatibility with numerous functional groups and even the presence of water.

Amidation: The direct formation of amides from carboxylic acids and amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, activating agents or harsh conditions are often required. The only byproduct in direct amidation is water, and its removal is key to driving the reaction forward. mdpi.com Strategies include azeotropic removal of water or the use of dehydrating agents like molecular sieves. mdpi.com As with esterification, KPF₆ can also be utilized as a substoichiometric promoter for amidation reactions, typically performed at elevated temperatures in the absence of a solvent. mdpi.com

The table below summarizes representative modern conditions for these transformations, which are applicable to substrates like this compound.

| Transformation | Catalyst/Promoter | Conditions | Yield Range |

| Esterification | KPF₆ | Solvent-free, Heat | 61-98% |

| Amidation | KPF₆ | Solvent-free, 130 °C | 61-98% |

| Esterification | Dibutyltin Oxide | Heat | High |

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For many simple carboxylic acids, this process requires very high temperatures. However, the structure of this compound makes it susceptible to decarboxylation under specific catalytic conditions.

Research into the catalytic dehydrogenation-olefination-decarboxylation-aromatization (D-O-D-A) of substituted cyclohexane (B81311) carboxylic acids has shown that even those with an α-quaternary center can undergo decarboxylation, which facilitates subsequent aromatization. nih.gov In these processes, the decarboxylation step is often preceded by other transformations. For instance, a plausible mechanism involves the initial formation of a β,γ-unsaturated olefinated cyclohexyl carboxylic acid, which then undergoes decarboxylation-induced double bond migration. nih.gov

The reaction often proceeds through a cyclic, concerted transition state, particularly in β-keto acids, where a C-C bond is broken and a C-O π-bond is formed. masterorganicchemistry.com While this compound is not a β-keto acid, catalytic systems can enable its decarboxylation. In the absence of an olefin coupling partner, some cyclohexane carboxylic acids can undergo a decarboxylation-aromatization sequence to yield arenes, although often in low yields unless driven by the formation of a highly stable aromatic system. nih.gov

Reduction and Oxidation Reactions of the Carboxyl Moiety

The carboxyl group is at a high oxidation state and its redox chemistry is well-established. libretexts.org

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is readily accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the addition of a hydride ion to the electrophilic carbonyl carbon. The resulting intermediate breaks down to an aldehyde, which is immediately further reduced to the primary alcohol. libretexts.org Diborane (B₂H₆) can also be used for this reduction. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org

Oxidation: Further oxidation of the carboxyl group results in its loss as carbon dioxide, a process known as oxidative decarboxylation. libretexts.org A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom. libretexts.org This reaction proceeds via a radical mechanism where a transient acyl hypohalite cleaves to form a carboxy radical, which then loses CO₂ to generate an alkyl radical. libretexts.org This alkyl radical then propagates a chain reaction. libretexts.org

Radical Reaction Pathways Involving this compound

The presence of the cyclohexene ring allows for the involvement of this compound in various radical reactions, particularly those initiated at the double bond or allylic positions. The generation of acyl radicals from the carboxylic acid itself is also possible under photoredox catalysis conditions. nih.gov

Peroxy Radical Intermediates

Peroxy radicals (RO₂) are key intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). nih.gov The ozonolysis of 1-methylcyclohexene, a structurally related compound, provides insight into the formation of peroxy radical intermediates. The initial attack of ozone on the double bond and subsequent ring-opening leads to the formation of primary peroxy radicals. copernicus.orgresearchgate.net

Due to the methyl substitution at the double bond, the ring-opening is asymmetric, leading to different initial peroxy radicals. researchgate.net These initial radicals can undergo sequential intramolecular hydrogen shifts and O₂ additions, a process known as autoxidation, to form highly oxygenated multifunctional molecules (HOMs). copernicus.org The presence of the methyl group creates a unique HOM pattern where the highest oxidation states are less prominent compared to unsubstituted cycloalkenes. copernicus.org This is because one of the potential reaction pathways leads to a methyl-oxo group instead of an aldehyde group, which is less prone to the subsequent H-shifts necessary for further oxidation. researchgate.net

Free Radical Chain Propagation and Termination

Once formed, peroxy radicals propagate a chain reaction. In the context of atmospheric chemistry, RO₂ radicals can react with other peroxy radicals (including HO₂) or with nitrogen oxides (NOx). nih.gov The termination of these radical chains can occur through several pathways.

Reaction with other peroxy radicals: Two RO₂ radicals can react to form non-radical products, such as alcohols, carbonyl compounds, and dialkyl peroxides, effectively terminating the chain.

Dimerization: RO₂ radicals can combine to form stable, covalently bound dimers (ROOR), which contributes to the formation of secondary organic aerosols (SOA). copernicus.org

Reaction with HO₂: The reaction between an organic peroxy radical and a hydroperoxy radical is a significant termination step, typically yielding a hydroperoxide (ROOH) and molecular oxygen.

The specific products formed during termination depend on the structure of the peroxy radical. For instance, studies on the ozonolysis of 1-methylcyclohexene show that carbonyl compounds are major termination products. copernicus.orgresearchgate.net

Stereochemical Considerations and Enantioselective Synthesis

Chiral Properties of 1-Methyl-2-cyclohexene-1-carboxylic Acid

The stereochemical nature of this compound is defined by its single chiral center and the conformational dynamics of its six-membered ring.

The core of this compound's chirality lies at the C1 carbon atom. This carbon is a quaternary stereocenter, as it is bonded to four different substituent groups: a methyl group, a carboxylic acid group, the C2 carbon of the double bond, and the C6 carbon of the ring. Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. brainly.comtru.ca

The specific three-dimensional arrangement of the substituents around the C1 center determines whether the enantiomer is designated as (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. brainly.com For this compound, the priority of the groups attached to the chiral C1 carbon is:

-COOH (Carboxylic acid group)

=CH- (Vinyl group at C2)

-CH₂- (Methylene group at C6)

-CH₃ (Methyl group)

If a synthesis or transformation introduces a second chiral center onto the ring, the resulting products would be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. tru.ca For instance, the hydrogenation of the double bond could create a second stereocenter at C2, leading to the formation of diastereomeric 1,2-dimethylcyclohexanecarboxylic acids.

The cyclohexene (B86901) ring in this compound is not planar. It adopts a half-chair conformation to minimize steric and torsional strain. In this conformation, four of the carbon atoms (C3, C4, C5, C6) are in a plane, while C1 and C2 are puckered out of this plane. The substituents on the saturated carbons can occupy pseudo-axial or pseudo-equatorial positions. The conformational preference is dictated by the steric bulk of the substituents, which seek to minimize unfavorable 1,3-diaxial interactions. For the 1,1-disubstituted C1 carbon, the bulky carboxylic acid and methyl groups are positioned in a way that balances steric strain within the half-chair framework. youtube.com The precise equilibrium between possible half-chair conformers influences the molecule's reactivity and its interaction with other chiral molecules, such as enzymes or catalysts.

Asymmetric Synthetic Strategies

Producing a single enantiomer of this compound requires asymmetric synthesis, a field focused on converting prochiral starting materials into chiral products with a preference for one enantiomer.

One established method for asymmetric synthesis involves the use of a chiral auxiliary. This strategy entails temporarily attaching a chiral molecule to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

A relevant example of this approach is seen in the asymmetric synthesis of related cyclohexanecarboxylic acids. In one study, (S)-pyroglutamate was used as a chiral auxiliary attached to a 2-methylbenzoyl precursor. nih.gov The subsequent catalytic hydrogenation of the aromatic ring was highly diastereoselective, with the auxiliary shielding one face of the molecule from the catalyst. nih.gov This strategy resulted in the predominant formation of the (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov A similar principle could be applied to synthesize this compound by using a chiral auxiliary to direct the stereoselective alkylation or other bond-forming reaction at the C1 position. Commonly used auxiliaries for such transformations include pseudoephedrine and Oppolzer's sultam. wikipedia.orgharvard.edu

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment for the reaction to occur, favoring the formation of one enantiomer over the other. nih.govmdpi.com

For the formation of a molecule like this compound, a potential strategy is the catalytic asymmetric addition of a pronucleophile to an alkene. A notable example in this area is the ruthenium-catalyzed asymmetric addition of carboxylic acids to allenes. dicp.ac.cn This method creates chiral allylic esters with high enantiomeric excess (up to >99% ee). dicp.ac.cn By selecting the appropriate allene (B1206475) and carboxylic acid precursors, along with a chiral ruthenium-Josiphos catalyst system, this atom-economical reaction could be adapted to form the chiral ester precursor of this compound. dicp.ac.cn Subsequent hydrolysis of the ester would yield the final chiral acid.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. biorbic.com For producing enantiopure carboxylic acids, a common and effective biocatalytic method is the kinetic resolution of a racemic ester. nih.gov In this process, an enzyme, typically a lipase (B570770) or esterase, selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the chiral acid and the unreacted chiral ester can then be separated.

This approach has been successfully applied to precursors of cyclohexene carboxylic acids. In one study, the esterase BioH from Escherichia coli was engineered to improve its selectivity in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate. nih.govtandfonline.com The wild-type enzyme showed poor enantioselectivity (32.3% ee), but a rationally designed mutant, Mu3, achieved a significantly higher enantiomeric excess of 70.9% for the (S)-acid. nih.govtandfonline.com Another study identified a hydrolase-producing strain, Acinetobacter sp. JNU9335, for the resolution of the same substrate. jiangnan.edu.cn This system was highly efficient, producing the (S)-acid with an enantiomeric excess of 99.6% at a substrate concentration of 1.0 M. jiangnan.edu.cn

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| E. coli BioH (Wild Type) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 32.3% | nih.govtandfonline.com |

| E. coli BioH (Engineered Mutant Mu3) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 70.9% | nih.govtandfonline.com |

| Acinetobacter sp. JNU9335 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 99.6% | jiangnan.edu.cn |

Diastereoselective and Enantioselective Induction Mechanisms

The controlled synthesis of specific stereoisomers of this compound and related cyclic systems often relies on principles of diastereoselective and enantioselective induction. These methods guide the formation of one stereoisomer over others.

One key strategy involves the diastereoselective alkylation of a related precursor, 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.orgrsc.org Deprotonation of this precursor with a strong base like n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation, can proceed with high diastereoselectivity. This process offers a direct route to 4-substituted 1-methylcyclohexa-2,5-diene-1-carboxylic acids where the incoming alkyl group is positioned trans to the carboxylic acid group. rsc.org This stereochemical outcome is significant as it sets a specific spatial arrangement that can be carried through to the desired this compound structure.

Another powerful approach is asymmetric hydrogenation , which is a cornerstone of enantioselective synthesis. For instance, the catalytic hydrogenation of aromatic precursors using chiral catalysts can lead to the formation of enantiomerically enriched cyclohexyl derivatives. In the synthesis of 2-methylcyclohexane carboxylic acids, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates have been hydrogenated over supported rhodium and ruthenium catalysts. nih.gov This reaction was found to be highly diastereoselective, yielding the (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov The mechanism for this selectivity is attributed to the shielding of one face of the aromatic ring by the carbonyl group of the chiral auxiliary, leading to a preferential adsorption on the less sterically hindered face. nih.gov

Enzymatic resolution represents a potent biocatalytic method for obtaining enantiomerically pure forms of cyclohexene carboxylic acids and their esters. Hydrolase enzymes, for example, can selectively hydrolyze one enantiomer of a racemic mixture of an ester, such as methyl 3-cyclohexene-1-carboxylate, leaving the other enantiomer unreacted. jiangnan.edu.cntandfonline.com This kinetic resolution allows for the separation of the two enantiomers. For instance, the hydrolase from the bacterial strain Acinetobacter sp. JNU9335 has been used for the resolution of racemic methyl 3-cyclohexene-1-carboxylate, producing (S)-methyl 3-cyclohexene-1-carboxylate with a high enantiomeric excess (ee) of 99.6%. jiangnan.edu.cn The efficiency of such enzymatic resolutions can often be enhanced by optimizing the reaction medium, for example, by using a biphasic system like isooctane/aqueous phase. jiangnan.edu.cn

Table 1: Examples of Stereoselective Induction Methods for Related Cyclohexene Carboxylic Acid Systems

| Method | Precursor/Substrate | Reagents/Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | n-BuLi, TMEDA, Alkyl Halide | Highly diastereoselective formation of 4-substituted products with trans stereochemistry. | rsc.orgrsc.org |

| Asymmetric Hydrogenation | (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamates | Rhodium or Ruthenium on a support | Formation of (1S,2R)-2-methylcyclohexane carboxylic acid with up to 96% de. | nih.gov |

| Enzymatic Resolution | Racemic methyl 3-cyclohexene-1-carboxylate | Hydrolase from Acinetobacter sp. JNU9335 | Production of (S)-methyl 3-cyclohexene-1-carboxylate with 99.6% ee. | jiangnan.edu.cn |

| Enzymatic Resolution | Racemic methyl 3-cyclohexene-1-carboxylate | Engineered E. coli esterase BioH (Mu3 mutant) | Improved S-enantioselectivity with an enantiomeric excess of 70.9%. | tandfonline.com |

Separation Techniques for Stereoisomers (Excluding basic identification)

Once a mixture of stereoisomers is synthesized, advanced separation techniques are required to isolate the pure forms.

pH-Zone-Refining Counter-Current Chromatography (CCC) is a powerful preparative technique for separating stereoisomeric acids based on differences in their acidity. This method has been successfully applied to the separation of stereoisomeric 1-methyl-4-methoxymethylcyclohexanecarboxylic acids. nih.gov In this technique, a two-phase solvent system is utilized, and the separation is achieved by creating a pH gradient along the chromatography column. For the separation of 400 mg of a crude mixture, this method yielded 49.5 mg of the pure Z-isomer and 40 mg of the pure E-isomer. nih.gov The eluted fractions are typically monitored by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Diastereomeric Salt Formation and Fractional Crystallization is a classical yet effective method for resolving enantiomers. This technique involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For example, the resolution of trans-1,2-cyclohexanedicarboxylic acid has been achieved using (S)-phenylethylamine as the chiral resolving agent. nih.gov By controlling the molar ratio of the resolving agent to the racemic acid, it was possible to selectively crystallize one diastereomeric salt, leading to the isolation of trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess of 97%. nih.gov

Preparative Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone for the separation of stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While the search results highlight the use of HPLC for the separation of diastereomeric amides formed from racemic carboxylic acids and chiral amines, the principle is directly applicable to the direct separation of enantiomers of this compound on a suitable CSP. tcichemicals.com

Table 2: Advanced Separation Techniques for Stereoisomers of Related Carboxylic Acids

| Technique | Compound Separated | Key Principle | Outcome | Reference |

|---|---|---|---|---|

| pH-Zone-Refining Counter-Current Chromatography | Stereoisomeric 1-methyl-4-methoxymethylcyclohexanecarboxylic acids | Difference in acidity of stereoisomers. | Preparative separation of pure Z and E isomers. | nih.gov |

| Diastereomeric Salt Formation | trans-1,2-Cyclohexanedicarboxylic acid | Differential solubility of diastereomeric salts formed with a chiral resolving agent. | Isolation of trans-(1S,2S)-cyclohexanedicarboxylic acid with 97% ee. | nih.gov |

| Enzymatic Resolution | Racemic 3-cyclohexene-1-carboxylic acid | Enantioselective hydrolysis by lipases (PPL). | Production of (R)-(+)-3-cyclohexene-1-carboxylic acid. | metu.edu.tr |

Derivatization and Chemical Modification for Functional Exploration

Synthesis of Esters and Amides of 1-Methyl-2-cyclohexene-1-carboxylic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, enabling the formation of esters and amides. These derivatives can exhibit altered physical, chemical, and biological properties compared to the parent acid.

The conversion of this compound to its corresponding esters can be achieved through various established methods. The choice of method often depends on the desired ester and the scale of the reaction.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net For example, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 1-methyl-2-cyclohexene-1-carboxylate.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. The synthesis of methyl esters of similar cyclohexene (B86901) carboxylic acids has been reported as an intermediate step in various synthetic routes. rsc.org

The resulting ester derivatives of this compound are valuable intermediates for further chemical transformations. For instance, methyl 1-cyclohexene-1-carboxylate has been utilized in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols. sigmaaldrich.com

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Heating | Equilibrium reaction; often requires excess alcohol or water removal. researchgate.net |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol and a Base | Typically mild to moderate temperatures | Two-step process; generally high yielding. |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Mild conditions | Good for sensitive substrates; produces dicyclohexylurea as a byproduct. |

The synthesis of amides from this compound involves the formation of a C-N bond with an amine. Similar to esterification, several methods are available for amide synthesis.

A common approach is the activation of the carboxylic acid, for instance, by converting it into an acyl chloride . The subsequent reaction of the acyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, yields the corresponding amide. youtube.com This method is generally efficient for a wide range of amines.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine under mild conditions. youtube.com This is particularly useful for the synthesis of amides from sensitive or valuable amines. While direct heating of a carboxylic acid and an amine can lead to amide formation, this method often requires harsh conditions and is less commonly employed. youtube.com

The synthesis of N-aryl and N-alkyl amides from various carboxylic acids, including those with cyclic scaffolds, is a well-established area of research, with numerous protocols available. nih.govorganic-chemistry.org These methods can be applied to this compound to generate a diverse library of substituted amides for further investigation.

Table 2: Common Amide Formation Methods for Carboxylic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Amine and Base | Mild to moderate temperatures | High-yielding and versatile. youtube.com |

| Carbodiimide Coupling | Amine, DCC or EDC, optional additives (e.g., HOBt) | Mild conditions | Good for preventing racemization in chiral substrates. youtube.com |

| Direct Thermal Condensation | Amine | High temperatures | Less common due to harsh conditions; water is eliminated. youtube.com |

Functional Group Interconversions on the Cyclohexene Ring

The cyclohexene ring of this compound offers opportunities for a variety of functional group interconversions, allowing for the introduction of new functionalities and stereocenters.

The carbon-carbon double bond in the cyclohexene ring is a key site for chemical modification. Electrophilic addition reactions are a common way to functionalize this moiety.

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert this compound into its corresponding epoxide. The stereoselectivity of epoxidation of substituted cyclohexenes can be influenced by the directing effects of nearby functional groups. acs.org For this compound, the stereochemical outcome of the epoxidation would be of interest. The aerobic epoxidation of 1-methylcyclohexene has been studied, providing insights into the reactivity of this type of substituted cyclohexene. researchgate.net

Dihydroxylation of the double bond can lead to the formation of vicinal diols. This transformation can be carried out using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes. wikipedia.org Applying such a reaction to an ester or amide derivative of this compound could introduce two new stereocenters with controlled stereochemistry. Both cis- and trans-dihydroxylation methods for cyclic olefins have been developed. rsc.orgyork.ac.uk

Other electrophilic additions to the double bond, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), are also plausible transformations, leading to the introduction of halogen atoms onto the cyclohexene ring.

Several of the reactions described above can be used to introduce new stereocenters into the molecule, adding to the existing chirality at the C1 position.

The epoxidation of the double bond creates two new stereocenters at C2 and C3. The relative stereochemistry of these new centers will be determined by the facial selectivity of the epoxidation reaction. Subsequent ring-opening of the epoxide with various nucleophiles can proceed with inversion of configuration, leading to a range of diastereomeric products with new functional groups and stereocenters.

Asymmetric dihydroxylation is a powerful tool for the stereocontrolled introduction of two hydroxyl groups and thus two new stereocenters. The choice of the chiral ligand in the Sharpless dihydroxylation dictates the facial selectivity of the diol formation. wikipedia.org

The diastereoselective alkylation of a related compound, 1-methylcyclohexa-2,5-diene-1-carboxylic acid, has been investigated, demonstrating that stereocontrolled C-C bond formation is possible on similar scaffolds. nih.gov

Cyclohexene Ring Transformations and Rearrangements

The cyclohexene ring of this compound can undergo various transformations and rearrangements, leading to different cyclic or acyclic structures.

The Diels-Alder reaction is a powerful method for the formation of six-membered rings. While this compound itself is not a diene, its derivatives could potentially act as dienophiles in [4+2] cycloaddition reactions, although the tetrasubstituted nature of the double bond may reduce its reactivity. masterorganicchemistry.comlibretexts.org The stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com

Ring-opening metathesis is another potential transformation. While the ring strain of a cyclohexene is generally low, making ring-opening metathesis polymerization (ROMP) thermodynamically less favorable compared to more strained cycloalkenes, ring-opening metathesis with other olefins is possible. nih.gov Ester-functionalized cyclopentenes have been successfully polymerized via ROMP, and this methodology could potentially be extended to cyclohexene derivatives under certain conditions. rsc.org

Acid-catalyzed rearrangements of the cyclohexene ring are also conceivable. For instance, treatment of 1-methylcyclohexene with a strong acid can lead to isomerization. organic-chemistry.org The presence of the carboxylic acid group in this compound could influence the outcome of such rearrangements. rsc.org

Applications of Derivatized this compound in Complex Molecule Synthesis

The strategic derivatization of this compound transforms this relatively simple cyclic scaffold into a versatile precursor for the synthesis of more complex and functionally rich molecules. The presence of multiple reactive sites—the carboxylic acid group, the trisubstituted double bond, and the chiral center at the C1 position—allows for a variety of chemical modifications. These modifications are instrumental in its application as both a foundational unit for producing a series of related analogs and as a key building block for constructing intricate organic frameworks. While direct synthetic applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on closely related cyclohexene and cyclohexadiene carboxylic acid systems.

Precursor Role in Analog Production

The structure of this compound is well-suited for the generation of diverse molecular analogs. By systematically modifying its functional groups, a library of derivatives with varied physicochemical properties can be produced.

The carboxylic acid moiety is a prime site for derivatization. Standard reactions can convert it into esters, amides, or acid halides, each offering a gateway to further chemical space. For instance, esterification with different alcohols can modulate the lipophilicity and steric bulk of the resulting molecule. Similarly, coupling with a variety of amines can introduce new functional groups and potential interaction sites for biological targets.

The carbon-carbon double bond within the cyclohexene ring presents another handle for functionalization. It is susceptible to a range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. Hydrogenation of the double bond, for example, would yield the saturated analog, 1-methyl-1-cyclohexanecarboxylic acid, a compound that has been utilized as an internal standard in metabolic studies and as a building block in the synthesis of p38 MAP kinase inhibitors. sigmaaldrich.com

Furthermore, stereoselective reactions at the double bond can lead to the formation of new stereocenters, significantly increasing the structural diversity of the resulting analogs. The existing chiral center at C1 can direct the stereochemical outcome of these reactions, a principle of significant value in asymmetric synthesis.

A key strategy for generating analogs involves the alkylation of the cyclohexene ring. Research on the closely related 1-methylcyclohexa-2,5-diene-1-carboxylic acid has demonstrated that this system can undergo highly diastereoselective alkylation. rsc.orgcardiff.ac.ukrsc.org In these reactions, deprotonation followed by the introduction of an alkyl halide leads to the formation of 4-substituted products with a high degree of stereocontrol. rsc.org This methodology suggests a viable pathway for introducing a wide array of substituents onto the cyclohexene framework of this compound, thereby generating a family of structural analogs for further investigation.

Table 1: Potential Derivatization Reactions for Analog Production

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) in the presence of acid | Methyl or Ethyl Ester |

| Carboxylic Acid | Amidation | Amines (e.g., Primary, Secondary) with coupling agents | Amides |

| Alkene | Hydrogenation | H₂, Pd/C | 1-Methylcyclohexane-1-carboxylic acid |

| Alkene | Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane derivative |

| Alkene | Epoxidation | m-CPBA | Epoxide derivative |

| Alkene | Dihydroxylation | OsO₄, KMnO₄ | Diol derivative |

| Ring Position | Alkylation | n-BuLi/TMEDA, Alkyl halides | Alkylated cyclohexene derivative |

Building Block for Advanced Organic Scaffolds

The derivatized forms of this compound serve as valuable building blocks, or synthons, for the assembly of more complex molecular architectures, including polycyclic systems and natural product skeletons. The cyclohexene ring itself is a common motif in a variety of natural products and pharmacologically active compounds.

The strategic placement of functional groups allows for its incorporation into larger molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the carboxylic acid can be used in coupling reactions, while the double bond can participate in cycloadditions, such as the Diels-Alder reaction, to construct bicyclic and polycyclic frameworks.

Studies on similar cyclohexenone carboxylic acid derivatives have highlighted their utility in synthesizing compounds with potential biological activity. For example, various cyclohexenone derivatives have been used to create indazole and thiotriazole derivatives that were subsequently tested for antitumor properties. researchgate.net This demonstrates how the cyclohexene core can be elaborated into more complex heterocyclic systems.

Moreover, the chiral nature of this compound makes it a particularly attractive building block for the enantioselective synthesis of complex molecules. The (1S) enantiomer is commercially available, providing a starting point for syntheses where stereochemical control is crucial. sigmaaldrich.com The use of chiral cyclohexene carboxylic acid derivatives as precursors for important pharmaceuticals, such as the anticoagulant Edoxaban, underscores the value of this class of compounds in medicinal chemistry. tandfonline.com In these syntheses, the cyclohexene ring acts as a rigid scaffold upon which other functional groups are strategically placed to achieve the desired biological activity.

The synthesis of complex natural products often relies on the use of versatile chiral building blocks. While no specific total syntheses employing this compound are prominently reported, the general utility of functionalized cyclohexanes as precursors in the synthesis of natural products is well-established.

Table 2: Examples of Advanced Scaffolds from Related Cyclohexene Derivatives

| Starting Material Type | Key Transformation | Resulting Scaffold/Molecule Type | Potential Application Area |

| Cyclohexenone Carboxylic Acid | Condensation with hydrazines/thiosemicarbazide | Indazole and Thiotriazole Derivatives | Antitumor Agents researchgate.net |

| Chiral Cyclohexene Carboxylic Acid | Multi-step synthesis | Edoxaban (anticoagulant) | Medicinal Chemistry tandfonline.com |

| 1-Methylcyclohexane-1-carboxylic acid | Further functionalization | p38 MAP Kinase Inhibitors | Medicinal Chemistry sigmaaldrich.com |

Advanced Analytical Techniques in the Study of 1 Methyl 2 Cyclohexene 1 Carboxylic Acid Excluding Basic Identification Data

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable for elucidating the fine structural details of 1-Methyl-2-cyclohexene-1-carboxylic acid. High-resolution and specialized spectroscopic techniques are employed to determine its stereochemistry and to analyze its behavior in chemical reactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules like this compound. While standard 1H and 13C NMR spectra confirm the basic connectivity, advanced 2D NMR techniques are required to elucidate the spatial arrangement of atoms. uantwerpen.be

Detailed research findings indicate that techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal. NOESY experiments allow for the detection of through-space interactions between protons. For this compound, NOESY can reveal the proximity of the methyl group protons to specific protons on the cyclohexene (B86901) ring, thereby helping to establish their relative orientation. For instance, a strong NOE correlation between the methyl protons and the vinylic proton at C2 would suggest a specific conformational preference.

Furthermore, the analysis of proton-proton coupling constants (³JHH) from high-resolution 1H NMR spectra provides dihedral angle information, which is crucial for defining the ring conformation. The Karplus equation can be applied to relate the observed coupling constants to the torsional angles between adjacent protons, helping to distinguish between different chair-like or boat-like conformations of the cyclohexene ring.

Table 1: Hypothetical High-Resolution NMR Data for Stereochemical Analysis of this compound This table is based on established principles of NMR spectroscopy as applied to cyclohexene derivatives and does not represent experimentally verified data for this specific compound.

| Proton Interaction | NMR Technique | Expected Observation for Stereochemical Assignment | Information Gained |

| C1-CH₃ protons ↔ C6-H protons | NOESY | Presence or absence of cross-peaks | Proximity and relative orientation of the methyl group to the C6 position. |

| C1-CH₃ protons ↔ C2-H proton | NOESY | Intensity of cross-peak | Spatial relationship between the methyl group and the vinylic proton. |

| H-C2 ↔ H-C3 | High-Resolution 1H NMR | Measurement of ³J(H2,H3) coupling constant | Dihedral angle, contributing to the determination of ring conformation. |

| H-C6 ↔ H-C5 | High-Resolution 1H NMR | Measurement of ³J(H6,H5) coupling constants | Dihedral angles, further defining the cyclohexene ring's pucker and conformation. |

Advanced Mass Spectrometry for Mechanistic Pathway Analysis

Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are instrumental in analyzing the fragmentation patterns of this compound. This data is vital for postulating and confirming reaction mechanisms, such as those involved in its synthesis or degradation. By using techniques like electrospray ionization (ESI), the carboxylate anion can be generated and analyzed. metu.edu.tr

In a typical analysis, the molecular ion ([M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of CO₂ from the carboxylate group and retro-Diels-Alder reactions of the cyclohexene ring. Studying these pathways under different conditions can help elucidate the mechanisms of complex chemical transformations.

Since this compound possesses a chiral center at the C1 position, determining its absolute configuration (R or S) is of significant importance. Chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are definitive techniques for this purpose. researchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usnih.gov The resulting spectrum, with its characteristic positive and negative bands, is a unique fingerprint of a specific enantiomer. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations, often using Density Functional Theory (DFT). uantwerpen.benih.gov A match between the experimental spectrum and the calculated spectrum for, say, the (S)-enantiomer, confirms the absolute configuration of the sample. americanlaboratory.com This method is advantageous as it can be performed on samples in solution without the need for crystallization or derivatization. biotools.us

ECD, which measures the differential absorption of circularly polarized UV-Vis light, is also applicable, particularly if the molecule contains a suitable chromophore. The carboxyl group and the C=C double bond in this compound can give rise to ECD signals that are sensitive to the stereochemistry at the chiral center.

Chromatographic Methodologies for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating enantiomers and assessing the purity of this compound. Chiral chromatography is the cornerstone for resolving the racemic mixture into its constituent enantiomers.

Both chiral gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for the separation and quantification of the enantiomers of this compound.

For chiral GC-MS analysis , the carboxylic acid typically requires derivatization to increase its volatility, for example, by conversion to its methyl ester. The resulting chiral ester can then be separated on a GC column coated with a chiral stationary phase (CSP), such as a derivatized cyclodextrin. gcms.cz The mass spectrometer serves as a highly sensitive and selective detector.

Chiral LC-MS analysis often offers the advantage of analyzing the acid directly without derivatization. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including carboxylic acids. nih.govmdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. mdpi.comnih.gov A patent for the purification of a similar compound, S-3-cyclohexenecarboxylic acid, specifies HPLC conditions that underscore the utility of this approach. google.com

Table 2: Representative Chiral Chromatography Conditions for Cyclohexene Carboxylic Acid Derivatives This table presents typical conditions based on literature for similar compounds and serves as a guide.

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection | Reference Principle |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol with trifluoroacetic acid | UV, MS | nih.govgoogle.com |

| Chiral GC | Derivatized β- or γ-cyclodextrin | Hydrogen or Helium | MS, FID | gcms.cz |

Advanced Separation and Purification Techniques

For obtaining larger quantities of enantiomerically pure this compound, advanced separation and purification techniques beyond analytical-scale chromatography are employed.

Preparative chiral chromatography utilizes larger columns and higher sample loads to isolate gram-to-kilogram quantities of each enantiomer. The principles are the same as analytical chiral HPLC, but the instrumentation is scaled up to handle the larger volumes and sample amounts. silicycle.com

Another classical yet powerful technique is diastereomeric salt crystallization . This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)-α-phenylethylamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. These differing solubilities allow for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the purified diastereomeric salt with an acid. A similar approach has been detailed for the purification of S-3-cyclohexenecarboxylic acid. google.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Studies of 1-Methyl-2-cyclohexene-1-carboxylic Acid

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their chemical properties.